Methyl 2-(3-bromo-2-hydroxyphenyl)acetate

Catalog No.
S3563318
CAS No.
628331-74-8
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate

CAS Number

628331-74-8

Product Name

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate

IUPAC Name

methyl 2-(3-bromo-2-hydroxyphenyl)acetate

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3

InChI Key

YWRPKEXTVGBFOB-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C(=CC=C1)Br)O

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)O

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate, with the chemical formula C9H9BrO3C_9H_9BrO_3 and CAS Number 628331-74-8, is an organic compound characterized by a brominated phenolic structure. It features a bromo substituent at the meta position of a hydroxyl-substituted phenyl ring, which is further attached to an acetate group. The molecular weight of this compound is approximately 245.07 g/mol, and it has a calculated logP value of 1.87, indicating moderate lipophilicity, which can influence its biological activity and solubility properties .

Typical for aromatic compounds. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-bromo-2-hydroxyphenol and acetic acid.
  • Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for further substitution reactions, allowing for functionalization at other positions on the ring.

Several synthetic routes can be employed to produce methyl 2-(3-bromo-2-hydroxyphenyl)acetate:

  • Bromination of Phenolic Compounds: Starting from 2-hydroxyacetophenone, bromination can occur at the meta position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification Reaction: The resulting bromo compound can then be reacted with methanol in the presence of an acid catalyst to form the ester.
  • One-Pot Synthesis: A more efficient method may involve a one-pot synthesis where both bromination and esterification are conducted simultaneously under specific conditions.

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate has potential applications in several fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in drug synthesis.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their herbicidal or fungicidal properties.
  • Material Science: It may be utilized in the development of polymer additives or coatings due to its unique chemical properties.

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 2-(3-bromo-2-hydroxyphenyl)acetate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-bromo-2-hydroxyphenyl)acetateBromine at para positionDifferent substitution pattern affecting reactivity
Methyl 2-(5-bromo-2-hydroxyphenyl)acetateBromine at ortho positionPotentially different biological activity
Methyl 3-bromo-4-hydroxybenzoateHydroxyl group on a benzoic acid derivativeDistinct functional group arrangement
Methyl 2-(3-chloro-4-hydroxyphenyl)acetateChlorine instead of bromineVariation in halogen affecting reactivity

Methyl 2-(3-bromo-2-hydroxyphenyl)acetate's unique combination of a bromo substituent and an acetate group distinguishes it from these similar compounds, potentially influencing its chemical behavior and biological activity differently than those listed.

XLogP3

2

Dates

Last modified: 08-20-2023

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